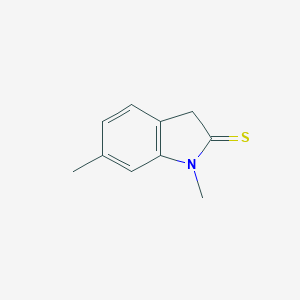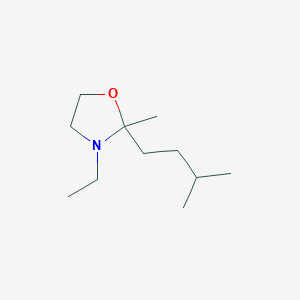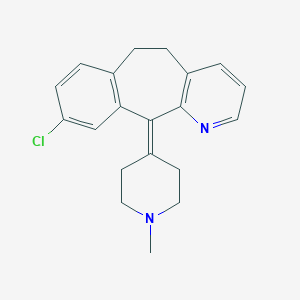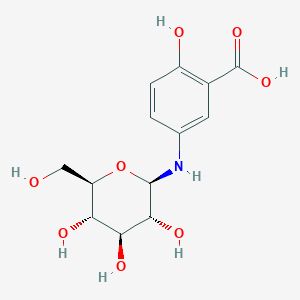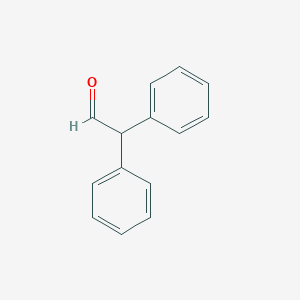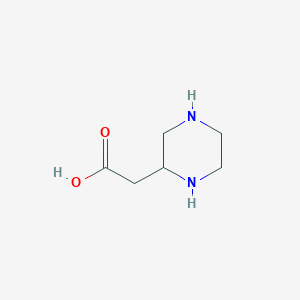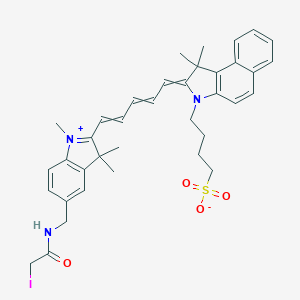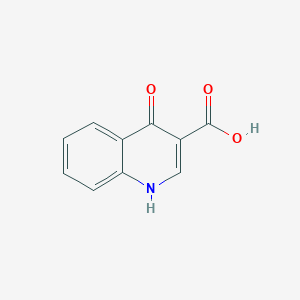
4-Oxo-1,4-Dihydrochinolin-3-carbonsäure
Übersicht
Beschreibung
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Wissenschaftliche Forschungsanwendungen
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Wirkmechanismus
Target of Action
The primary target of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is the Axl kinase . Axl kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and proliferation . It has been identified as a potential target for anticancer drug discovery .
Mode of Action
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid acts as a potent inhibitor of Axl kinase . It interacts with the Axl kinase through a combination of hydrogen bond and aromatic/hydrophobic interactions . This interaction inhibits the kinase activity of Axl, thereby disrupting the signaling pathways that promote cell survival and proliferation .
Biochemical Pathways
The inhibition of Axl kinase by 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid affects several biochemical pathways. These include the PI3K/AKT pathway and the MAPK/ERK pathway, which are involved in cell survival, growth, and proliferation . The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability .
Result of Action
The inhibition of Axl kinase by 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid results in the suppression of cell survival and proliferation pathways . This leads to the inhibition of cancer cell growth and proliferation . Additionally, it has been shown to inhibit HIV infection in vitro by binding to the CD4 receptor on the surface of T cells .
Action Environment
The action of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Furthermore, the presence of other compounds in the environment can also influence its action.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid are not fully understood. It has been suggested that it may interact with various enzymes, proteins, and other biomolecules. For example, it has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells .
Cellular Effects
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the TGF-beta 1-induced epithelial-mesenchymal transition (EMT) and suppress the migration and invasion of MDA-MB-231 breast cancer cells .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized from 4-hydroxyquinoline-3-carboxylic acid ethyl ester. The synthesis involves the use of various reagents and conditions, including the use of diphenyl ether and radiation or dimethylformamide .
Industrial Production Methods
Industrial production methods for 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid typically involve large-scale synthesis using similar routes as those used in laboratory settings. The process may include the use of automated reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carboxylic acid groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while substitution reactions can yield various quinoline carboxamide derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: A precursor in the synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid.
6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: A brominated derivative with similar chemical properties.
Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: An ethyl ester derivative used in various chemical syntheses.
Uniqueness
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific inhibitory action on HIV-1 integrase, which is not commonly observed in other quinoline derivatives.
Eigenschaften
IUPAC Name |
4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNJBIQQAIIMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956267 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13721-01-2, 34785-11-0 | |
| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolone-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34785-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as antibacterial agents?
A1: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, commonly known as quinolones, exert their antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication and repair. By blocking these enzymes, quinolones effectively halt bacterial growth and proliferation. [, , ]
Q2: How does the inhibition of bacterial DNA gyrase and topoisomerase IV lead to bacterial cell death?
A2: DNA gyrase and topoisomerase IV are crucial for relieving torsional stress in DNA during replication and repair. Inhibition of these enzymes by quinolones leads to the accumulation of DNA breaks, ultimately triggering bacterial cell death. [, , ]
Q3: Can you provide information on the structural characterization of these compounds?
A3: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives share a core quinolone structure, which consists of a bicyclic aromatic system with a carboxylic acid group at position 3 and a ketone group at position 4. Various substituents can be introduced at different positions on this core structure to modulate the compound's activity, potency, and selectivity. [, , , , , , , , , , , ]
Q4: How does the stability of these compounds vary under different conditions?
A4: The stability of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives can be influenced by factors such as pH, temperature, light exposure, and the presence of metal ions. [, ] For instance, moxifloxacin hydrochloride solutions degrade more rapidly at pH 7.0 than at pH 5.0 under visible light irradiation. []
Q5: What strategies are employed to enhance the stability and solubility of these compounds?
A5: Formulation strategies like crystallization and the formation of hydrochloride or methane sulfonate salts can improve the stability and solubility of these compounds. For example, hydrochloride crystals of 7-((3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit higher preservation safety and water solubility compared to the free crystals. []
Q6: Do 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives possess any catalytic properties?
A6: While primarily known for their antibacterial activity, some derivatives have shown potential as inhibitors of human protein kinase CK2. [] For instance, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibited an IC50 of 0.3 μM against CK2. []
Q7: How is computational chemistry used in the research and development of these compounds?
A7: Computational methods like molecular docking are valuable tools for predicting the binding affinity and interactions of quinolone derivatives with their target enzymes, such as DNA gyrase and topoisomerase IV. These techniques aid in understanding structure-activity relationships and designing more potent and selective antibacterial agents. [, ]
Q8: How do structural modifications influence the antibacterial activity of these compounds?
A8: The antibacterial activity of quinolones is heavily influenced by the nature and position of substituents on the core quinolone structure. [, , , , , , , , , , ] Modifications at positions 1, 6, 7, and 8 are particularly impactful, affecting potency, spectrum of activity, and resistance development. [, , , , , , , , , , ]
Q9: Can you provide specific examples of how substituents impact the activity?
A9: Introducing a cyclopropyl group at position 1 generally enhances activity against Gram-negative bacteria. [, , , , , , , , , , ] The presence of a fluorine atom at position 6 is often associated with increased potency and broadened spectrum of activity. [, , , , , , , , , , ] Substitutions at position 7 significantly influence the interaction with DNA gyrase and topoisomerase IV, thereby affecting antibacterial activity. [, , , , , , , , , , ]
Q10: How is the antibacterial activity of these compounds evaluated?
A11: The antibacterial activity of these compounds is assessed using both in vitro and in vivo methods. In vitro assays, such as the broth dilution method, determine the minimum inhibitory concentration (MIC) against various bacterial strains. [, , , , ] In vivo studies, often utilizing animal models of infection, evaluate the efficacy of the compounds in a living organism. [, ]
Q11: What are the main mechanisms of bacterial resistance to these compounds?
A12: Bacteria have evolved several mechanisms to counteract the action of quinolones, including mutations in the genes encoding DNA gyrase and topoisomerase IV, reduced drug accumulation due to efflux pumps, and plasmid-mediated resistance genes. [, , , ]
Q12: Is there cross-resistance between different quinolone generations?
A13: Yes, cross-resistance can occur between different generations of quinolones, particularly if the resistance mechanism involves mutations in DNA gyrase or topoisomerase IV. [, , , ]
Q13: What are the known toxicological concerns associated with these compounds?
A13: This question requires consultation with a medical professional and is beyond the scope of this scientific overview.
Q14: What strategies are being explored to enhance the delivery of these compounds to specific targets?
A14: While this Q&A primarily focuses on the antibacterial applications of these compounds, research into targeted drug delivery for this class of compounds is ongoing and may involve strategies like nanoparticle encapsulation or conjugation to specific ligands.
Q15: Are there any known biomarkers to predict the efficacy of these compounds?
A15: Research into biomarkers that could predict the efficacy of quinolone treatment is ongoing. Potential biomarkers may include genetic markers of resistance or bacterial factors related to drug uptake or metabolism.
Q16: What analytical techniques are commonly used to characterize and quantify these compounds?
A16: Various analytical techniques are employed to characterize and quantify these compounds, including:
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, 19F NMR), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy are used to elucidate the structure and confirm the identity of synthesized compounds. [, , , , , , , , ]
- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, aiding in structure determination and identification. [, , , , , , , ]
- Chromatography: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) are used to separate, identify, and quantify these compounds in various matrices. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
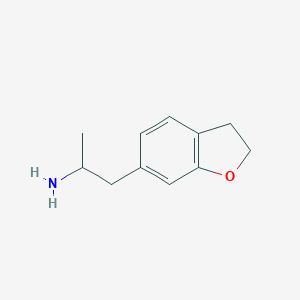
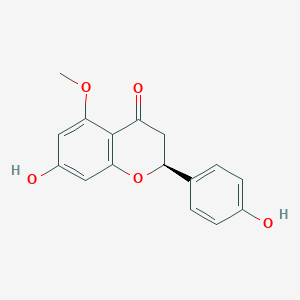

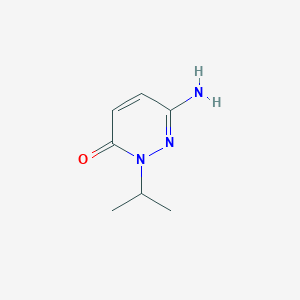
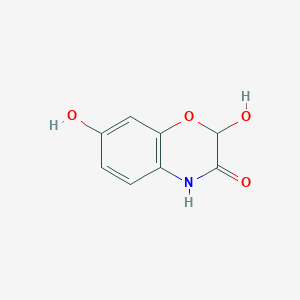
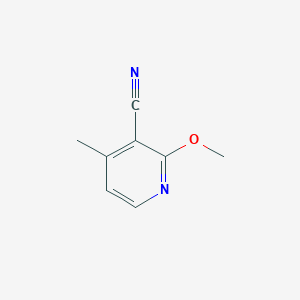
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
